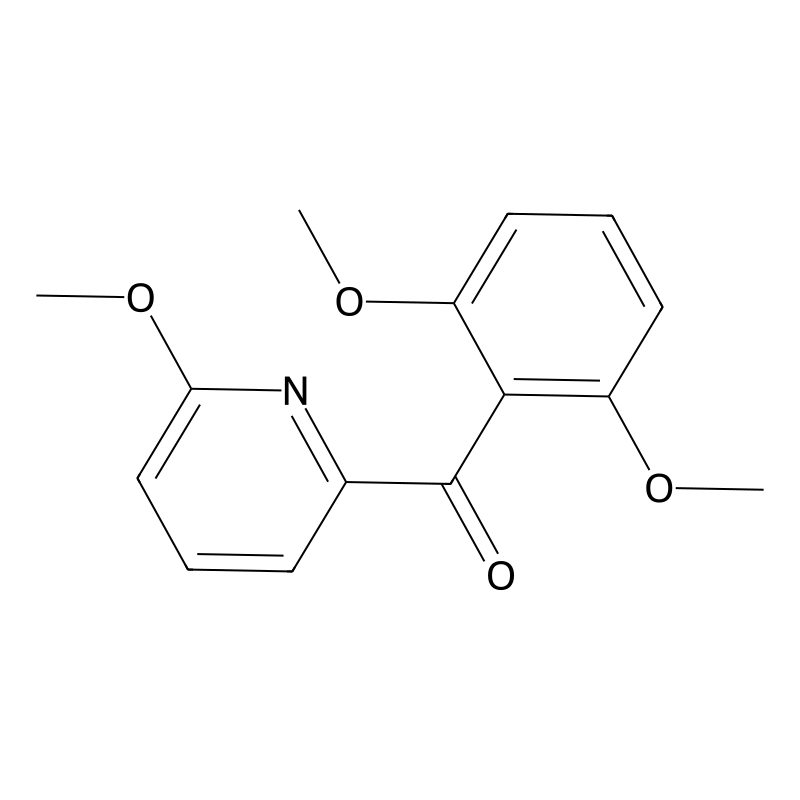

2-(2,6-Dimethoxybenzoyl)-6-methoxypyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Antioxidant and Antibacterial Activities

Scientific Field: Biochemistry

Summary of Application: Benzamide compounds, which are similar to the compound , have been synthesized and analyzed for their antioxidant and antibacterial activities.

Methods of Application: The compounds were synthesized from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives.

Results: Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards. One of the benzamide compounds exhibited effective metal chelate activity.

Enzymatic Catalysis

Summary of Application: 2,6-Dimethoxyphenol (DMP), a compound similar to the one , has been used as a substrate in the determination of laccase activity.

Methods of Application: Studies were conducted on Rhus laccase (RL) and immobilized Rhus laccase (IRL)-catalyzed oxidation reactions of 2,6-dimethoxyphenol in water-organic solvent systems.

Synthesis of Other Compounds

Scientific Field: Organic Chemistry

Summary of Application: 2,6-Dimethoxybenzoyl Chloride, a compound similar to the one , is often used in the synthesis of other organic compounds.

Methods of Application: The specific methods of application can vary widely depending on the target compound.

Results: The results can vary widely depending on the specific reaction conditions and the nucleophile used.

Production of Benzyl Esters

Summary of Application: Benzyl-2,6-dimethoxybenzoate, a compound similar to the one , is a type of benzyl ester.

Methods of Application: Benzyl esters are typically synthesized through the reaction of a carboxylic acid (or its derivatives) with benzyl alcohol, often using a catalyst.

Production of Pharmaceuticals

2-(2,6-Dimethoxybenzoyl)-6-methoxypyridine is an organic compound characterized by its unique molecular structure, which includes a pyridine ring substituted with both methoxy and benzoyl groups. The presence of these functional groups contributes to its chemical properties and potential biological activities. The molecular formula of this compound is C₁₃H₁₅NO₃, and it is often studied for its role in organic synthesis and medicinal chemistry.

- Oxidation: This process can convert the methoxy groups into carbonyl functionalities, enhancing the reactivity of the compound.

- Reduction: Reduction reactions can be employed to modify the carbonyl groups back to alcohols or other functional groups.

- Substitution Reactions: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization.

The specific conditions and reagents used in these reactions will dictate the yield and purity of the resultant products.

Research indicates that 2-(2,6-Dimethoxybenzoyl)-6-methoxypyridine may exhibit various biological activities. Preliminary studies suggest potential applications in:

- Antimicrobial Activity: The compound has shown promise in inhibiting bacterial growth.

- Anticancer Properties: Investigations into its effects on cancer cell lines indicate potential cytotoxic effects.

- Enzyme Inhibition: It may act as an inhibitor of specific enzymes, which could be beneficial in therapeutic contexts.

Further research is necessary to fully elucidate its biological mechanisms and therapeutic potential.

The synthesis of 2-(2,6-Dimethoxybenzoyl)-6-methoxypyridine typically involves multi-step organic reactions. A common synthetic pathway includes:

- Formation of the Benzoyl Intermediate: The reaction of 2,6-dimethoxybenzoic acid with appropriate reagents to form a benzoyl derivative.

- Pyridine Substitution: This intermediate is then reacted with a suitable pyridine derivative under controlled conditions to yield the final product.

Optimizing reaction conditions such as temperature, solvent choice, and reaction time is crucial for achieving high yields.

2-(2,6-Dimethoxybenzoyl)-6-methoxypyridine has several applications across different fields:

- Pharmaceuticals: Its potential therapeutic properties make it a candidate for drug development.

- Organic Synthesis: It serves as a building block for synthesizing more complex molecules in organic chemistry.

- Material Science: The compound may be explored for use in developing new materials due to its unique chemical properties.

Interaction studies focus on how 2-(2,6-Dimethoxybenzoyl)-6-methoxypyridine interacts with biological targets. These studies may involve:

- Binding Affinity Assessments: Determining how effectively the compound binds to specific receptors or enzymes.

- Mechanistic Studies: Elucidating the pathways through which it exerts its biological effects.

Such studies are critical for understanding its potential therapeutic applications and optimizing its use in medicinal chemistry.

Several compounds share structural similarities with 2-(2,6-Dimethoxybenzoyl)-6-methoxypyridine. Notable examples include:

- 4-Methoxy-2-pyridinylbenzamide: Similar in structure but lacks the methoxy group on the benzoyl moiety.

- 3-Methyl-4-(methoxycarbonyl)pyridine: Features a methyl group instead of a methoxy group on the pyridine ring.

- N-(2,6-Dimethoxyphenyl)acetamide: Shares a dimethoxyphenyl group but differs significantly in functional groups.

Comparison TableCompound Name Key Features Unique Aspects 2-(2,6-Dimethoxybenzoyl)-6-methoxypyridine Contains both methoxy and benzoyl functionalities Potential anticancer properties 4-Methoxy-2-pyridinylbenzamide Lacks methoxy on benzoyl Different biological activity 3-Methyl-4-(methoxycarbonyl)pyridine Methyl instead of methoxy on pyridine Variation in reactivity N-(2,6-Dimethoxyphenyl)acetamide Dimethoxyphenyl group Different functional group interactions

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| 2-(2,6-Dimethoxybenzoyl)-6-methoxypyridine | Contains both methoxy and benzoyl functionalities | Potential anticancer properties |

| 4-Methoxy-2-pyridinylbenzamide | Lacks methoxy on benzoyl | Different biological activity |

| 3-Methyl-4-(methoxycarbonyl)pyridine | Methyl instead of methoxy on pyridine | Variation in reactivity |

| N-(2,6-Dimethoxyphenyl)acetamide | Dimethoxyphenyl group | Different functional group interactions |

This comparison highlights the unique aspects of 2-(2,6-Dimethoxybenzoyl)-6-methoxypyridine while illustrating how similar compounds can differ significantly in their chemical behavior and potential applications.